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Compound of Interest

Compound Name:
Potassium methyl-d3-

trifluoroborate

CAS No.: 84470-25-7

Cat. No.: B1145098

Get Quote

Strategic Deuteration in Medicinal Chemistry

Part 1: Executive Summary & Core Identity
In the landscape of modern drug discovery, the "deuterium switch"—replacing hydrogen with

deuterium—has evolved from a mechanistic probe to a valid strategy for improving

pharmacokinetic profiles. Potassium methyl-d3-trifluoroborate is the premier reagent for the

late-stage installation of deuterated methyl groups (

) via Suzuki-Miyaura cross-coupling.

Unlike methyl-d3-boronic acid, which suffers from uncertain stoichiometry due to trimerization

(boroxine formation) and protodeboronation, the trifluoroborate salt offers a monomeric, air-

stable, and atom-economical alternative with precise stoichiometry.

Technical Specifications

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1145098#bc-rfq
https://www.benchchem.com/product/b1145098/docs?utm_src=pdf-body#technical-guide-potassium-methyl-d3-trifluoroborate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Name Potassium methyl-d3-trifluoroborate

CAS Number 84470-25-7

Molecular Formula

Molecular Weight 124.96 g/mol

Appearance White crystalline solid

Solubility

Soluble in acetone, acetonitrile, water; Insoluble

in

,

Stability
Air and moisture stable; indefinite shelf life at

ambient temp

Isotopic Purity
Typically

D

Part 2: Mechanistic Grounding & The Deuterium
Advantage
The Kinetic Isotope Effect (KIE)
The primary driver for using this reagent is to exploit the Kinetic Isotope Effect. The carbon-

deuterium (

) bond is shorter and stronger than the carbon-hydrogen (

) bond due to the lower zero-point energy of deuterium.

Metabolic Stability: Methyl groups are frequent sites of metabolic oxidation (e.g., by

Cytochrome P450s). Deuteration can significantly slow this rate-determining step (

), potentially increasing the drug's half-life (

) and reducing dosing frequency.
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Toxicology: Shunting metabolism away from a specific methyl group can reduce the

formation of toxic reactive metabolites.

Why Trifluoroborates?
While boronic acids

are common, they exist in equilibrium with their anhydrides (boroxines), making precise
stoichiometric loading difficult.[1] Potassium organotrifluoroborates

are:

Monomeric: Ensuring exactly 1 equivalent of nucleophile per unit mass.

Nucleophilic Control: The

species is chemically inert until "unmasked" by a base or Lewis acid in the reaction mixture,
preventing side reactions like homocoupling prior to the catalytic cycle.

Part 3: Synthesis of the Reagent
While commercially available, in-house preparation ensures isotopic purity and reduces cost for

large-scale campaigns.

Reaction:

Protocol:

Dissolution: Dissolve methyl-d3-boronic acid (1.0 equiv) in a minimal amount of Methanol.

Salt Formation: Prepare a saturated solution of Potassium Bifluoride (

, 3.5 equiv) in distilled water.

Addition: Add the

solution dropwise to the boronic acid solution at

.
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Precipitation: Stir for 1 hour. Concentrate the solvent in vacuo. The product typically

precipitates as a white solid.

Purification: Wash the solid with cold acetone or acetonitrile (to dissolve the product) and

filter to remove excess inorganic fluorides. Concentrate the filtrate and precipitate with

diethyl ether.

Validation: Check

NMR (characteristic quartet) and

NMR.

Part 4: Application Protocol (Suzuki-Miyaura Coupling)
This protocol is optimized for coupling Potassium methyl-d3-trifluoroborate with aryl

bromides or chlorides. It utilizes the "Molander Conditions," which are the industry standard for

alkyl trifluoroborates.

Reagents:

Electrophile: Aryl Bromide/Chloride (1.0 equiv)

Nucleophile: Potassium methyl-d3-trifluoroborate (1.5 equiv)

Catalyst:

(5–10 mol%)[2]

Base:

(3.0 equiv)

Solvent: Toluene/Water (3:1 ratio) or CPME/Water

Step-by-Step Procedure:

Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Potassium methyl-d3-
trifluoroborate (187 mg, 1.5 mmol),
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(977 mg, 3.0 mmol), and

(41 mg, 0.05 mmol).

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Critical:

Oxygen inhibits the reduction of Pd(II) to the active Pd(0) species.

Solvent Addition: Add degassed Toluene (3 mL) and Water (1 mL) via syringe.

Reaction: Heat the mixture to 80–100°C with vigorous stirring for 18–24 hours.

Note: Vigorous stirring is essential due to the biphasic nature of the solvent system.

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

).

Purification: Dry organics over

, filter, and concentrate. Purify via silica gel chromatography.

Troubleshooting:

Low Yield: If the aryl halide is electron-rich (deactivated), switch to a more active catalyst

system like Pd(OAc)₂ + RuPhos or XPhos Pd G3.

Protodeboronation: If the methyl group is not installing and you see reduced starting material

(

), reduce the water ratio or switch to anhydrous conditions using a Lewis Acid activator (e.g.,

)—though this is rare for methyl couplings.

Part 5: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical "Hydrolysis" step

where the trifluoroborate is activated.
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Caption: The Slow Release Mechanism. The trifluoroborate acts as a reservoir, slowly

hydrolyzing to the active boronic acid species, preventing rapid protodeboronation and

ensuring high catalyst turnover.

Part 6: References
Molander, G. A., & Biolatto, B. (2003).[2] "Palladium-Catalyzed Suzuki-Miyaura Cross-

Coupling Reactions of Potassium Alkyltrifluoroborates." Journal of Organic Chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1145098/docs?utm_src=pdf-body-img#technical-guide-potassium-methyl-d3-trifluoroborate
https://pmc.ncbi.nlm.nih.gov/articles/PMC2908178/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1145098?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Darses, S., & Genêt, J. P. (2008).[3][4] "Potassium Organotrifluoroborates: New

Perspectives in Organic Synthesis." Chemical Reviews.

Gant, T. G. (2014). "Using Deuterium in Drug Discovery: Leaving the Label in the Drug."

Journal of Medicinal Chemistry.

Sigma-Aldrich. "Potassium methyl-d3-trifluoroborate Product Page."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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